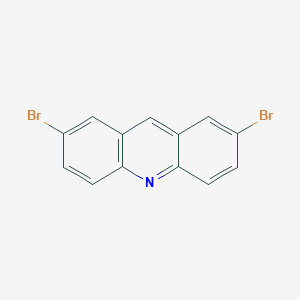

2,7-Dibromoacridine

CAS No.:

Cat. No.: VC13769874

Molecular Formula: C13H7Br2N

Molecular Weight: 337.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H7Br2N |

|---|---|

| Molecular Weight | 337.01 g/mol |

| IUPAC Name | 2,7-dibromoacridine |

| Standard InChI | InChI=1S/C13H7Br2N/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H |

| Standard InChI Key | MGAAUJYLQGQIOK-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C=C3C=C(C=CC3=N2)Br |

| Canonical SMILES | C1=CC2=C(C=C1Br)C=C3C=C(C=CC3=N2)Br |

Introduction

Molecular Structure and Physicochemical Properties

2,7-Dibromoacridine (C₁₃H₈Br₂N) features a planar tricyclic aromatic framework with bromine atoms at the 2 and 7 positions. The molecular weight of the parent compound is approximately 337.93 g/mol, though derivatives like 2,7-dibromoacridine-9-carboxylic acid exhibit higher molecular weights due to additional functional groups . The bromine substituents induce significant electronic effects, including increased electron-withdrawing character and reduced solubility in polar solvents. Spectroscopic analyses of derivatives reveal distinct aromatic proton environments:

-

¹H NMR: Protons adjacent to bromine atoms resonate as doublets (δ = 8.32 ppm, J = 2.1 Hz) or doublets of doublets (δ = 8.05 ppm, J = 2.1, 9.3 Hz) .

-

¹³C NMR: Carbons bonded to bromine appear downfield-shifted (δ = 120–130 ppm) .

Thermogravimetric analysis (TGA) of related acridines suggests moderate thermal stability, with decomposition temperatures exceeding 300°C.

Synthesis and Functionalization

Synthesis of 2,7-Dibromoacridine Derivatives

The synthesis of 2,7-dibromoacridine derivatives typically begins with halogenation and cyclization reactions. A representative pathway for 2,7-dibromoacridine-9-carboxylic acid involves:

-

Bromination of bis(4-bromophenyl)amine with oxalyl chloride to form N-(4-bromophenyl)-5-bromoisatin (91% yield) .

-

Cyclization under alkaline conditions (KOH, reflux) to yield 2,7-dibromoacridine-9-carboxylic acid (93% yield) .

Table 1: Key Synthetic Steps for 2,7-Dibromoacridine-9-Carboxylic Acid

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Oxalyl chloride, AlCl₃, DCM | N-(4-bromophenyl)-5-bromoisatin | 91 |

| 2 | KOH, H₂O, reflux | 2,7-Dibromoacridine-9-carboxylic acid | 93 |

Derivatization Strategies

The carboxylic acid derivative undergoes further functionalization:

-

Esterification: Reaction with benzyl 3-(4-hydroxyphenyl)propanoate yields benzyl esters (74% yield) .

-

Acridinium Salt Formation: Methylation with methyl trifluoromethanesulfonate produces acridinium trifluoromethanesulfonate, a chemiluminescent probe .

Chemical Reactivity and Applications

Reactivity Profile

The bromine atoms at positions 2 and 7 enable cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the synthesis of π-conjugated systems for optoelectronic materials. The acridine core also participates in:

-

Electrophilic substitution: Nitration or sulfonation at the 9 position.

-

Coordination chemistry: Acts as a ligand for transition metals in catalytic systems.

Pharmaceutical Applications

Acridine derivatives exhibit antimicrobial and anticancer activities. For example:

-

DNA intercalation: The planar structure intercalates DNA, disrupting replication.

-

Topoisomerase inhibition: Derivatives inhibit topoisomerase II, a target in cancer therapy.

Table 2: Potential Applications of 2,7-Dibromoacridine Derivatives

Challenges and Future Directions

Synthetic Limitations

Purification of 2,7-dibromoacridine derivatives remains challenging due to:

-

Byproduct formation: Competing reactions during methylation yield impurities .

-

Low solubility: Hinders column chromatography and recrystallization .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume